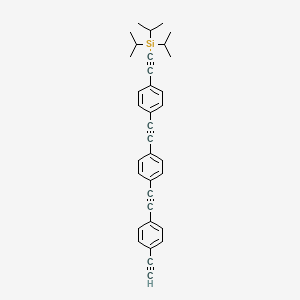

((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Crystal Structure and Synthesis

Crystal Structure : The compound ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane shows a crystal structure where two phenyl rings are nearly parallel, indicating potential π–π interactions and weak C—H⋯π interactions between adjacent molecules (Shu, Moxey, Barlow, & Morshedi, 2015).

Preparation of Aryliodonium Salts : (4-Triisopropylsilylphenyl)phenyliodonium tosylate, a bulky, electron-donating compound, was prepared through a reaction involving (4-tributyltinphenyl)triisopropylsilane, showcasing its steric effects on the configuration of reaction intermediates (Yusubov, Svitich, Yoshimura, Kastern, Nemykin, & Zhdankin, 2015).

Chemical Reactions and Applications

Synthesis of Indoles : The compound was used in the synthesis of indoles with oxygen-bearing substituents, highlighting its role in the palladium-catalyzed reactions of (trimethylsilyl)acetylene (Kondo, Kojima, & Sakamoto, 1997).

Polymer Preparation : A derivative of the compound was utilized in the preparation of a benzene derivative with both polar oligo(ethyleneglycol) chain and hydrophobic alkyl chains, hinting at its utility in polymer science (Toyota, Katsuta, Iwamoto, & Morita, 2011).

Polymerization Reactions : The compound was implicated in the HfCl4 catalyzed polymerization reactions, leading to specific poly(dimethyl-(1,4-pentadienyl)phenylsilane) products (Asao, Tomeba, & Yamamoto, 2005).

Photocatalysts Development : Ethynyl-phenylene substituted derivatives have been utilized to synthesize complexes to explore their photochemical and redox properties, indicating applications in photocatalysis (Davidson, Wilson, Duckworth, Yufit, Beeby, & Low, 2015).

Palladium-catalyzed Synthesis : Utilized in the palladium-catalyzed synthesis of silyl-substituted enynes, highlighting its role in creating specific organic structures (Ishikawa, Ohshita, Ito, & Minato, 1988).

属性

IUPAC Name |

2-[4-[2-[4-[2-(4-ethynylphenyl)ethynyl]phenyl]ethynyl]phenyl]ethynyl-tri(propan-2-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34Si/c1-8-30-9-11-31(12-10-30)13-14-32-15-17-33(18-16-32)19-20-34-21-23-35(24-22-34)25-26-36(27(2)3,28(4)5)29(6)7/h1,9-12,15-18,21-24,27-29H,2-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYWHQDTEWTQAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C)(C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467931 |

Source

|

| Record name | ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | |

CAS RN |

176977-38-1 |

Source

|

| Record name | ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)

![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)

![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)